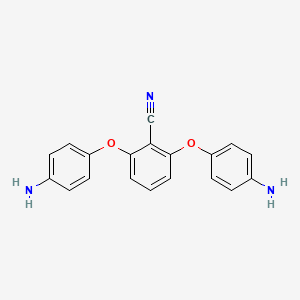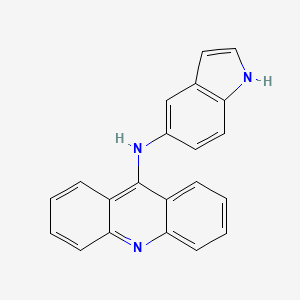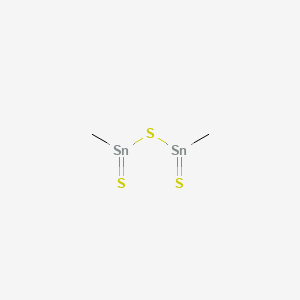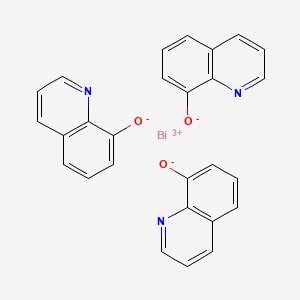
Bismuth tris(8-quinolyl oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth tris(8-quinolyl oxide) is an organobismuth compound with the molecular formula C27H18BiN3O3.
準備方法
Synthetic Routes and Reaction Conditions
Bismuth tris(8-quinolyl oxide) can be synthesized through the reaction of bismuth ions with 8-hydroxyquinoline oxide. The specific reaction conditions can be optimized based on literature reports . One common method involves the hydrothermal synthesis process, which is known for producing various bismuth oxides with different valence states . Another method involves the sol-gel process, which can be used to prepare bismuth oxide nanoparticles at different temperatures .
Industrial Production Methods
While detailed industrial production methods for bismuth tris(8-quinolyl oxide) are not extensively documented, the hydrothermal and sol-gel methods mentioned above can be scaled up for industrial applications. These methods offer the advantage of producing high-purity compounds with controlled particle sizes and morphologies.
化学反応の分析
Types of Reactions
Bismuth tris(8-quinolyl oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bismuth center and the quinoline ligands.
Common Reagents and Conditions
Common reagents used in the reactions of bismuth tris(8-quinolyl oxide) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can significantly affect the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of bismuth tris(8-quinolyl oxide) depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions may produce bismuth nanoparticles .
科学的研究の応用
Bismuth tris(8-quinolyl oxide) has a wide range of scientific research applications:
作用機序
The mechanism of action of bismuth tris(8-quinolyl oxide) involves its interaction with molecular targets and pathways. For instance, in antimicrobial applications, bismuth compounds can inhibit bacterial enzymes, disrupt intracellular iron metabolism, and reduce bacterium-host cell adhesion . These actions are facilitated by the unique coordination chemistry of bismuth, which allows it to form stable complexes with various biomolecules .
類似化合物との比較
Similar Compounds
Similar compounds to bismuth tris(8-quinolyl oxide) include other organobismuth compounds, such as triorganylbismuth compounds (R3Bi), bismuth derivatives with polydentate aryl ligands, and arylbismuth (V) derivatives .
Uniqueness
Bismuth tris(8-quinolyl oxide) is unique due to its specific combination of bismuth and quinoline ligands, which confer distinct chemical properties and reactivity. Unlike other bismuth compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
特性
CAS番号 |
16029-28-0 |
|---|---|
分子式 |
C27H18BiN3O3 |
分子量 |
641.4 g/mol |
IUPAC名 |
bismuth;quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.Bi/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
InChIキー |
UNHHWKUGFQWQSQ-UHFFFAOYSA-K |
正規SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


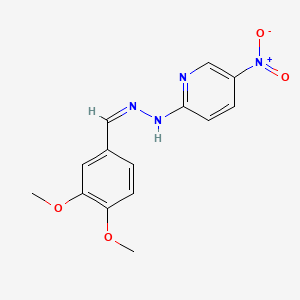
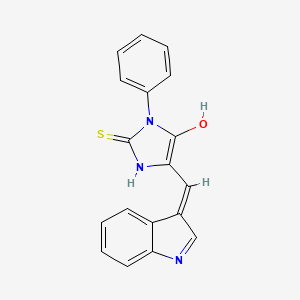
![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)
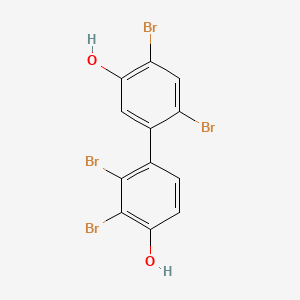


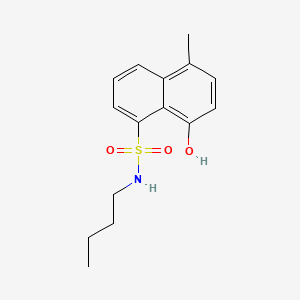
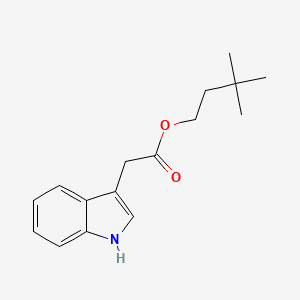
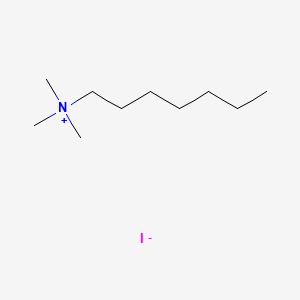
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
